molecular formula C10H19NO4 B3011163 tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate CAS No. 1801627-57-5

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate

Cat. No.: B3011163
CAS No.: 1801627-57-5
M. Wt: 217.265
InChI Key: SYDRTOIJBNFWGE-JGVFFNPUSA-N
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Description

tert-Butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a tert-butyl group and a tetrahydrofuran ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydrofuran derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a tert-butyl group with a tetrahydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxolan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDRTOIJBNFWGE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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